(5R,6S)-7-Bromo-5,6-dihydrotetraphene-5,6-diol
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Overview
Description
(5R,6S)-7-Bromo-5,6-dihydrotetraphene-5,6-diol is a synthetic organic compound characterized by its unique structural features, including a bromine atom and two hydroxyl groups attached to a dihydrotetraphene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform and acetic acid . The reaction conditions are carefully controlled to ensure the selective formation of the desired diastereoisomer.
Industrial Production Methods
While specific industrial production methods for (5R,6S)-7-Bromo-5,6-dihydrotetraphene-5,6-diol are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(5R,6S)-7-Bromo-5,6-dihydrotetraphene-5,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a dihydrotetraphene-diol.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydrotetraphene-diol.
Substitution: Formation of various substituted tetraphene derivatives.
Scientific Research Applications
(5R,6S)-7-Bromo-5,6-dihydrotetraphene-5,6-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (5R,6S)-7-Bromo-5,6-dihydrotetraphene-5,6-diol involves its interaction with specific molecular targets. The bromine atom and hydroxyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- (5R,6S)-5,6-Dihydroxy-7-bromo-1,2,3,4-tetrahydronaphthalene
- (5R,6S)-5,6-Dihydroxy-7-chloro-1,2,3,4-tetrahydronaphthalene
Uniqueness
(5R,6S)-7-Bromo-5,6-dihydrotetraphene-5,6-diol is unique due to its specific stereochemistry and the presence of both bromine and hydroxyl groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
61281-46-7 |
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Molecular Formula |
C18H13BrO2 |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
(5R,6S)-7-bromo-5,6-dihydrobenzo[a]anthracene-5,6-diol |
InChI |
InChI=1S/C18H13BrO2/c19-16-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13(12)17(20)18(21)15(14)16/h1-9,17-18,20-21H/t17-,18+/m1/s1 |
InChI Key |
ONBATIQDPZLKDA-MSOLQXFVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4[C@H]([C@H](C3=C2Br)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C(C(C3=C2Br)O)O |
Origin of Product |
United States |
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